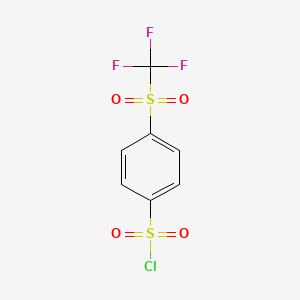

4-trifluoromethanesulfonylbenzene-1-sulfonyl chloride

Descripción general

Descripción

4-trifluoromethanesulfonylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H4ClF3O2S. It is also known by other names such as α,α,α-Trifluoro-p-toluenesulfonyl chloride and 4-(Trifluoromethyl)benzene-1-sulfonyl chloride . This compound is a white to pale yellow low melting solid that is used in various chemical reactions and applications.

Métodos De Preparación

The synthesis of 4-trifluoromethanesulfonylbenzene-1-sulfonyl chloride typically involves the reaction of 4-(Trifluoromethyl)benzenesulfonyl chloride with appropriate reagents under controlled conditions . One common method involves the use of palladium-catalyzed desulfitative arylation of thiophenes and pyrroles . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Análisis De Reacciones Químicas

4-trifluoromethanesulfonylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions under specific conditions.

Photo-irradiation Reactions: When combined with N-vinylpyrrolidinone in acetonitrile and irradiated with visible light in the presence of iridium catalysts, it forms E-vinyl sulfone.

Common reagents used in these reactions include palladium catalysts, iridium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent in Chemical Reactions

4-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride serves as a powerful electrophilic reagent in organic synthesis. It is commonly used for the sulfonylation of various nucleophiles, including amines and alcohols. The trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, making it an effective reagent for introducing sulfonyl groups into organic molecules.

Case Study: Synthesis of Sulfonamides

A notable application is in the synthesis of sulfonamides, where this compound reacts with amines to form sulfonamide derivatives. This reaction is critical in developing pharmaceutical agents due to the biological activity of sulfonamides against bacterial infections.

Pharmaceutical Applications

Inhibitors of Viral Replication

Research has demonstrated that compounds derived from this compound exhibit antiviral properties. For instance, derivatives have been studied as potential inhibitors of hepatitis C virus RNA-dependent RNA polymerase. The incorporation of the trifluoromethyl group is believed to enhance the binding affinity to the target enzyme, thus improving therapeutic efficacy.

Data Table: Antiviral Activity of Derivatives

Materials Science

Functionalization of Polymers

The compound is also utilized in materials science for the functionalization of polymers. By modifying polymer surfaces with sulfonyl groups, researchers can enhance properties such as hydrophilicity and biocompatibility, which are essential for applications in drug delivery systems.

Case Study: Surface Modification

A study demonstrated the successful modification of polystyrene microspheres using this compound. The modified surfaces exhibited improved binding capacities for biological molecules, making them suitable for use in biosensors and other biomedical applications.

Mecanismo De Acción

The mechanism of action of 4-trifluoromethanesulfonylbenzene-1-sulfonyl chloride involves its reactivity with nucleophiles and other reagents. The molecular targets and pathways depend on the specific application and reaction conditions. For example, in the synthesis of E-vinyl sulfone, the compound undergoes a photo-irradiation reaction with N-vinylpyrrolidinone in the presence of iridium catalysts .

Comparación Con Compuestos Similares

4-trifluoromethanesulfonylbenzene-1-sulfonyl chloride is unique due to its trifluoromethyl group, which imparts specific chemical properties. Similar compounds include:

4-Fluorobenzenesulfonyl chloride: This compound has a fluorine atom instead of a trifluoromethyl group.

Trifluoromethanesulfonyl chloride: This compound is used as a trifluoromethylating agent and has similar reactivity.

These compounds share some reactivity patterns but differ in their specific applications and chemical properties.

Actividad Biológica

4-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride, a member of the aryl sulfonyl chlorides family, is recognized for its unique chemical properties and potential biological applications. This article delves into its biological activity, particularly focusing on its antibacterial and anticancer properties, along with its role as a building block in drug synthesis.

The compound has a molecular formula of C7H3ClF3O2S2 and a molecular weight of approximately 292.67 g/mol. Its structure features a trifluoromethyl group that enhances its electrophilicity, making it a valuable reagent in organic synthesis and medicinal chemistry.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of sulfonamide derivatives, which include compounds related to this compound. The mechanism of action is primarily through the inhibition of folic acid synthesis in bacteria, which is crucial for DNA and RNA production. This inhibition occurs when bacteria mistakenly incorporate sulfonamides instead of para-aminobenzoic acid, leading to growth suppression.

Case Study: Antibacterial Screening

A series of synthesized sulfonamides were evaluated for their antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) were determined using standard protocols:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| This compound | E. coli | 30 ± 0.12 | 7.81 |

| Ciprofloxacin | E. coli | 32 ± 0.12 | 7.81 |

These results indicate that the compound exhibits significant antibacterial activity comparable to established antibiotics like ciprofloxacin .

Antioxidant Properties

In addition to antibacterial and anticancer activities, some derivatives have demonstrated antioxidant properties. For instance, a sulfonamide derivative showed an IC50 value of 52.77 µg/mL in ABTS antiradical tests, indicating its potential as an antioxidant agent .

Synthesis and Reactivity

The synthesis of this compound typically involves reactions with nucleophiles such as amines and alcohols, allowing for the introduction of sulfonamide groups into various organic molecules. Its reactivity profile suggests that it can form stable bonds with biological molecules, potentially leading to novel therapeutic agents.

Safety Considerations

Due to the corrosive nature of sulfonyl chlorides, including this compound, proper safety protocols must be followed during handling. It is known to cause irritation upon contact with skin or eyes and can react violently with water or alcohols .

Propiedades

IUPAC Name |

4-(trifluoromethylsulfonyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O4S2/c8-17(14,15)6-3-1-5(2-4-6)16(12,13)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNBXFXYMQFHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734275 | |

| Record name | 4-(Trifluoromethanesulfonyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63647-64-3 | |

| Record name | 4-(Trifluoromethanesulfonyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.